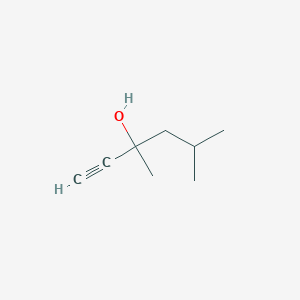

3,5-Dimethyl-1-hexyn-3-ol

Cat. No. B130301

Key on ui cas rn:

107-54-0

M. Wt: 126.2 g/mol

InChI Key: NECRQCBKTGZNMH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05871572

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.

[Compound]

Name

pectin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Pectin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C1C(N=NC2C=CC(N/N=[C:21]3/[C:22](S([O-])(=O)=O)=[CH:23][C:24]4[C:29]([C:30]/3=[O:31])=[CH:28][C:27](N)=C(S([O-])(=O)=O)[CH:25]=4)=C3C=2C=CC(S([O-])=O)=C3)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].O[CH2:53]C(CO)O.[CH2:58]([OH:64])[CH2:59][O:60][CH2:61][CH2:62]O>O>[CH2:30]([O:31][CH2:62][CH2:61][O:60][CH2:59][CH2:58][OH:64])[CH2:29][CH2:28][CH3:27].[CH3:25][CH:24]([CH2:29][C:30]([OH:31])([C:21]#[CH:22])[CH3:53])[CH3:23] |f:0.1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N/N=C\4/C(=CC5=CC(=C(C=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

|

[Compound]

|

Name

|

pectin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Pectin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(O)CO

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

|

Name

|

|

|

Quantity

|

79.12 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a 5 μm stainless steel mesh

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OCCOCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(C)(C#C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05871572

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.

[Compound]

Name

pectin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Pectin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C1C(N=NC2C=CC(N/N=[C:21]3/[C:22](S([O-])(=O)=O)=[CH:23][C:24]4[C:29]([C:30]/3=[O:31])=[CH:28][C:27](N)=C(S([O-])(=O)=O)[CH:25]=4)=C3C=2C=CC(S([O-])=O)=C3)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].O[CH2:53]C(CO)O.[CH2:58]([OH:64])[CH2:59][O:60][CH2:61][CH2:62]O>O>[CH2:30]([O:31][CH2:62][CH2:61][O:60][CH2:59][CH2:58][OH:64])[CH2:29][CH2:28][CH3:27].[CH3:25][CH:24]([CH2:29][C:30]([OH:31])([C:21]#[CH:22])[CH3:53])[CH3:23] |f:0.1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N/N=C\4/C(=CC5=CC(=C(C=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

|

[Compound]

|

Name

|

pectin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Pectin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(O)CO

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

|

Name

|

|

|

Quantity

|

79.12 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a 5 μm stainless steel mesh

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OCCOCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(C)(C#C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |